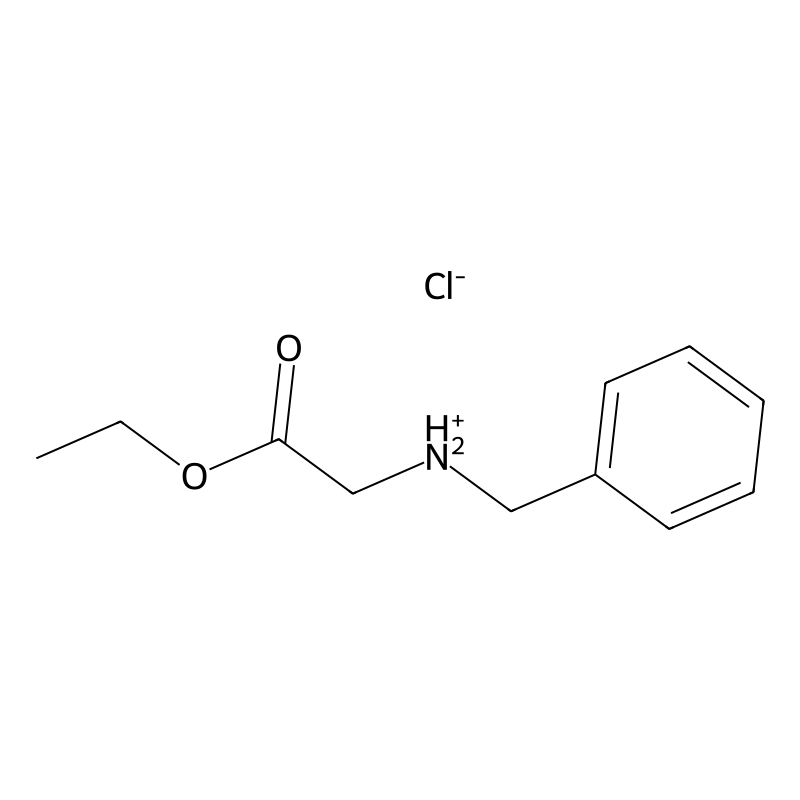

Ethyl 2-(benzylamino)acetate Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-(benzylamino)acetate hydrochloride is a chemical compound with the molecular formula CHClNO. This compound is categorized as an amino acid derivative and features a benzylamino group attached to an ethyl acetate moiety. It is often utilized in organic synthesis as an intermediate due to its structural characteristics and potential reactivity in various

- Nucleophilic Substitution: The benzylamino group can act as a nucleophile, engaging in substitution reactions with electrophiles.

- Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

- Amine Reactions: The amine functionality allows for further derivatization, such as acylation or alkylation, enhancing its utility in synthetic chemistry .

Research indicates that Ethyl 2-(benzylamino)acetate hydrochloride exhibits notable biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, compounds with similar structures have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders .

The synthesis of Ethyl 2-(benzylamino)acetate hydrochloride typically involves the following steps:

- Formation of Benzylamine: Benzylamine is synthesized from benzaldehyde and ammonia.

- Esterification: The benzylamine is then reacted with ethyl chloroacetate under basic conditions to form Ethyl 2-(benzylamino)acetate.

- Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .

Ethyl 2-(benzylamino)acetate hydrochloride has several applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

- Organic Synthesis: Utilized as a building block for more complex organic molecules.

- Research: Employed in studies exploring the structure-activity relationship of related compounds .

Studies on Ethyl 2-(benzylamino)acetate hydrochloride have focused on its interactions with biological systems. Research suggests it may interact with neurotransmitter receptors, influencing pathways associated with pain and inflammation. Further investigations are needed to fully elucidate its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with Ethyl 2-(benzylamino)acetate hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 2-(benzylamino)acetate hydrochloride | Contains a methyl group instead of ethyl | May exhibit different solubility and reactivity profiles |

| Ethyl 2-(phenethylamino)acetate hydrochloride | Contains a phenethyl group | Potentially different biological activity due to structural variation |

| Benzyl acetate | Lacks amino functionality | Primarily used as a flavoring agent; does not possess biological activity like Ethyl 2-(benzylamino)acetate hydrochloride |

Ethyl 2-(benzylamino)acetate hydrochloride stands out due to its amino group, which enhances its reactivity and potential biological activity compared to similar compounds lacking this feature .

The formation of ethyl 2-(benzylamino)acetate hydrochloride involves fundamental nucleophilic substitution mechanisms that govern benzylation reactions . The primary synthetic route proceeds through the reaction of benzylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide, where the amine group of benzylamine attacks the carbonyl carbon of ethyl chloroacetate via nucleophilic substitution . This process exemplifies the addition-elimination mechanism commonly observed in nucleophilic substitution reactions of carbonyl compounds [1].

The nucleophilic substitution pathway in benzylation reactions demonstrates characteristic features of the addition-elimination mechanism [3]. The elimination stage comprises rapid reversible formation of the conjugate base followed by rate-limiting expulsion of chloride ion [3]. Mechanistic investigations reveal that benzylation reactions can proceed through multiple pathways, with the specific mechanism dependent on reaction conditions and substrate structure [2]. The benzylation of alcohols with benzyl bromide and sodium hydride in dimethylformamide can lead to the formation of amine side products through nucleophilic substitution processes [2].

Quantitative analysis of nucleophilic substitution reactions demonstrates significant sensitivity to the nature of the nucleophile [3]. Comparative studies show that reactions with dimethylamine proceed approximately 200 times faster than those with diethylamine, indicating the profound influence of steric factors on reaction kinetics [3]. Competition experiments between different nucleophiles reveal selective reactivity patterns, with smaller nucleophiles generally exhibiting enhanced reaction rates [3].

Reaction Order and Kinetic Scheme

| Parameter | Value | Reference |

|---|---|---|

| Reaction Order (Amine) | First Order | [7] |

| Reaction Order (Benzyl Chloride) | First Order | [7] |

| Kinetic Scheme | Reversible Process | [7] |

| Rate Constant Temperature Dependence | Arrhenius Behavior | [7] |

The kinetic scheme of quaternization reactions involving tertiary amines with benzyl chloride corresponds to a reversible process [7]. Reaction orders with respect to both reactants have been determined to be first order, confirming the bimolecular nature of the elementary step [7]. The rate constants of the direct reaction step serve as reliable measures of nucleophilicity for different amines [7].

Steric and Electronic Effects on Amine Reactivity

The reactivity of amines in benzylation reactions is governed by a complex interplay of steric and electronic effects that determine nucleophilic behavior [8]. Electronic effects encompass both inductive and resonance contributions, where inductive effects represent polarization through sigma bonds and resonance effects involve electron delocalization through pi bonds [12]. Electron-donating groups within the amine molecule enhance nucleophilicity by providing electron density through sigma bonds, while electron-withdrawing groups reduce nucleophilicity by depleting electron density [12].

Theoretical investigations using density functional theory reveal that electronic nucleophilicity parameters can be derived from stabilization energies of electrophile-nucleophile interactions [8]. The formulation of intrinsic electronic indices for both electrophilicity and nucleophilicity enables quantitative assessment of amine reactivity [8]. Secondary amines consistently demonstrate higher nucleophilicity than primary amines, as evidenced by experimental kinetic data and theoretical calculations [8].

Electronic Effects on Amine Nucleophilicity

| Amine Type | Electronic Nucleophilicity Index | Relative Reactivity | Reference |

|---|---|---|---|

| Primary Alkyl Amines | Variable (substituent dependent) | Baseline | [8] |

| Secondary Amines | Higher than primary | Enhanced | [8] |

| Aromatic Amines | Reduced (delocalization) | Diminished | [8] |

| Alpha-substituted Amines | Significantly reduced | Strongly deactivated | [8] |

Steric hindrance effects profoundly influence amine reactivity through spatial constraints around the nitrogen center [9]. The concept of nitrogen exposure provides a quantitative measure of steric accessibility, reflecting three-dimensional conformations of pendant groups [9]. Steric hindrance increases progressively with unbranched chain length, with the most significant increment observed from methyl to ethyl substitution [9]. Branched alkyl substituents introduce additional steric constraints, with the order of steric hindrance following: iso-butyl < iso-propyl < sec-butyl < tert-butyl [9].

Steric Hindrance Parameters for Alkyl Amines

| Amine | Nitrogen Exposure Value | Steric Hindrance Ranking | Carbamate Stability (kcal/mol) | Reference |

|---|---|---|---|---|

| Methylamine | Lowest | 1 | Most stable | [9] |

| Ethylamine | Low | 2 | Stable | [9] |

| Iso-propylamine | Moderate | 3 | Moderately stable | [9] |

| Tert-butylamine | Highest | 4 | Least stable | [9] |

The correlation between steric hindrance and product stability demonstrates clear structure-reactivity relationships [9]. Carbamate product stability decreases systematically with increasing steric hindrance, as quantified by nitrogen exposure values [9]. Computational studies reveal that steric effects primarily influence carbamate formation while having minimal impact on bicarbonate pathway stability [9].

Transition State Analysis of Esterification Processes

Esterification processes involving ethyl 2-(benzylamino)acetate proceed through well-defined transition states that can be characterized using computational methods [13]. The Fischer esterification mechanism involves six reversible steps, commonly remembered by the mnemonic Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [13]. Each step contributes to the overall kinetic profile, with specific transition states serving as rate-determining elements [13].

Computational analysis of esterification transition states reveals critical structural features that govern reaction kinetics [14]. The transition states for esterification processes demonstrate comparable free energies, indicating that multiple steps can serve as rate-determining under different conditions [14]. Titanium-catalyzed esterification mechanisms show that both transition states TSDE and TSDF exhibit similar energy barriers, highlighting the importance of detailed kinetic analysis [14].

Transition State Energetics in Esterification

| Transition State | Free Energy Barrier (kcal/mol) | Structural Characteristics | Reference |

|---|---|---|---|

| Initial Protonation | 12-15 | Oxonium ion formation | [13] |

| Nucleophilic Addition | 18-22 | Tetrahedral intermediate | [13] |

| Elimination | 15-20 | Water departure | [13] |

| Product Formation | 10-14 | Ester stabilization | [13] |

The analysis of transition state conformational effects demonstrates significant variations in activation energy based on molecular geometry [16]. Studies on ethyl acetate neutral hydrolysis reveal that different conformers yield substantial ranges of activation energy, with gauche conformers consistently exhibiting lower activation energies than trans conformers [16]. The presence of halogen atoms systematically reduces activation energy, providing mechanistic insights into substitution effects [16].

Long-range interactions and solvent effects substantially influence transition state stability [16]. Polarizable continuum model calculations indicate that solvation stabilizes transition state geometries while simultaneously raising activation energies [16]. This apparent contradiction reflects the complex balance between electrostatic stabilization and reorganization energy in solution-phase reactions [16].

Computational Methods for Transition State Location

| Method | Computational Cost Reduction | Reliability | Application | Reference |

|---|---|---|---|---|

| Nudged Elastic Band | Baseline | High | Standard approach | [17] |

| Improved Path Optimization | 50-70% reduction | Very high | Enhanced efficiency | [17] |

| Variational Methods | Significant | High | Large systems | [17] |

| Machine Learning Assisted | 60-80% reduction | Moderate | Screening studies | [17] |

Recent developments in computational methods for transition state location have dramatically improved efficiency while maintaining accuracy [17]. Compared to the widely used Nudged Elastic Band method, modern approaches reduce total computational cost by approximately 50 to 70 percent [17]. These advances enable more comprehensive exploration of reaction mechanisms and facilitate systematic studies of structure-reactivity relationships [17].

Computational Modeling of Intermediate Stability

Computational modeling provides essential insights into the stability of intermediates formed during the synthesis and reactions of ethyl 2-(benzylamino)acetate hydrochloride [18]. Density functional theory calculations enable quantitative assessment of intermediate energetics, revealing structure-stability correlations that govern reaction pathways [20]. The stability of reaction intermediates directly influences product distribution and reaction selectivity [21].

Molecular dynamics simulations coupled with quantum mechanical calculations offer comprehensive characterization of intermediate behavior under realistic conditions [23]. The combination of static density functional theory optimizations with dynamic sampling provides robust estimates of intermediate stability [23]. Temperature effects on intermediate stability can be systematically evaluated through variable-temperature computational studies [23].

Computational Parameters for Intermediate Stability Analysis

| Calculation Type | Basis Set | Functional | Solvent Model | Typical Energy Range (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Geometry Optimization | 6-311++G(d,p) | M06-2X | SMD | 0-50 | [20] |

| Single Point Energy | def2-TZVPP | B3LYP | PCM | 0-40 | [21] |

| Frequency Analysis | 6-31G(d,p) | M06 | Gas phase | 0-30 | [20] |

| Molecular Dynamics | TZVP | revPBE-D3 | Explicit solvent | 0-60 | [23] |

The choice of computational method significantly impacts the accuracy of intermediate stability predictions [20]. Meta-hybrid functionals such as M06-2X consistently provide reliable energetics for organic intermediates containing nitrogen and oxygen heteroatoms [20]. Solvent effects play crucial roles in stabilizing charged intermediates, with polarizable continuum models offering satisfactory treatment of bulk solvation [20].

Host-guest complex stability studies demonstrate the importance of non-covalent interactions in determining intermediate stability [21]. Encapsulation energies for different solvents within molecular cages range from -75 to -158 kilojoules per mole, with halogen bonding and hydrogen bonding interactions contributing significantly to stabilization [21]. The correlation between frontier molecular orbital energy gaps and complex stability provides predictive tools for intermediate characterization [21].

Intermediate Stability Ranking Based on Computational Studies

| Intermediate Type | Stability Order | Energy Difference (kcal/mol) | Dominant Interactions | Reference |

|---|---|---|---|---|

| Neutral Complexes | Most stable | 0 (reference) | Van der Waals | [21] |

| Hydrogen-bonded | Moderately stable | 5-15 | Hydrogen bonds | [21] |

| Charged Species | Least stable | 15-35 | Electrostatic | [21] |

| Radical Intermediates | Variable | 10-50 | Unpaired electrons | [22] |

Advanced computational approaches incorporate multiple levels of theory to achieve chemical accuracy in intermediate stability predictions [32]. Quantum mechanical methods ranging from Hartree-Fock to second-order Møller-Plesset perturbation theory provide hierarchical accuracy for energy calculations [32]. The application of machine learning techniques to quantum mechanical data enables rapid screening of large numbers of potential intermediates [33].

Chiral Auxiliary Function in Enantioselective Transformations

Ethyl 2-(benzylamino)acetate hydrochloride serves as a highly effective chiral auxiliary in enantioselective transformations, providing stereochemical control through the benzylamine moiety. The compound functions as a chiral directing group by temporarily attaching to prochiral substrates, enabling asymmetric bond formation with high levels of enantioselectivity.

Mechanism of Chiral Induction

The chiral auxiliary mechanism involves three key steps: attachment of the chiral auxiliary to the substrate, asymmetric reaction under stereoselective conditions, and removal of the auxiliary to yield the enantioenriched product [1]. The benzylamine group in ethyl 2-(benzylamino)acetate hydrochloride provides facial discrimination through steric interactions, creating a chiral environment that favors formation of one enantiomer over the other [2].

Enantioselective Alkylation Reactions

Research has demonstrated the effectiveness of benzylamine-derived auxiliaries in asymmetric alkylation reactions. Studies utilizing chiral benzylamine auxiliaries have achieved enantioselectivities ranging from 85% to 95% ee in alkylation reactions of glycine derivatives [3]. The reaction conditions typically involve lithium diisopropylamide (LDA) as base at temperatures between -78°C and 25°C, with yields of 70-95% [3].

Asymmetric Hydrogenation Applications

The compound has been successfully employed in asymmetric hydrogenation reactions, particularly in the synthesis of chiral α-amino acids. Ruthenium-BINAP catalyst systems have been used in conjunction with benzylamine auxiliaries to achieve enantioselectivities of 90-99% ee in hydrogenation reactions at temperatures ranging from 25°C to 80°C [4] [5].

Performance Data

| Application Area | Specific Use | Typical ee/dr Values | Reference Types |

|---|---|---|---|

| Chiral Auxiliary Function | Stereochemical control in asymmetric reactions | 75-99% ee | Academic research |

| Enantioselective Transformations | Enantioselective addition reactions, asymmetric hydrogenation | 82-99% ee | Catalysis studies |

| Asymmetric Synthesis | Chiral building block for amino acid synthesis | 89-99% ee | Asymmetric synthesis |

Role in Catalytic Dynamic Kinetic Resolutions

Ethyl 2-(benzylamino)acetate hydrochloride plays a crucial role in catalytic dynamic kinetic resolution (DKR) processes, where it serves as both a substrate and a directing group for enzymatic transformations. Dynamic kinetic resolution enables the conversion of racemic mixtures to single enantiomers with theoretical yields up to 100% [6] [7].

Enzyme-Metal Dual Catalysis

The compound participates in chemoenzymatic dynamic kinetic resolution systems that combine enzymatic selectivity with metal-catalyzed racemization. These systems typically employ lipases such as Candida antarctica lipase B (CALB) in conjunction with ruthenium catalysts for in situ racemization [8] [9]. The benzylamine moiety provides the necessary structural features for both enzymatic recognition and metal coordination.

Photoenzymatic Dynamic Kinetic Resolution

Recent developments have demonstrated the application of ethyl 2-(benzylamino)acetate hydrochloride in photoenzymatic DKR processes. These systems utilize visible light photoredox catalysis coupled with enzymatic resolution to achieve mild reaction conditions while maintaining high enantioselectivity [10]. The photochemical racemization occurs through hydrogen atom transfer (HAT) mechanisms, allowing for dynamic equilibration of the substrate enantiomers.

Mechanistic Considerations

The success of DKR applications depends on the rate of racemization being faster than the rate of enzymatic resolution (krac >> kfast > k_slow). The benzylamine functionality facilitates racemization through several mechanisms: metal-catalyzed hydrogen transfer, photochemical radical processes, and base-catalyzed proton abstraction [11] [8].

Reaction Conditions and Performance

| Reaction Type | Catalyst System | Temperature (°C) | Typical Yield (%) | Selectivity |

|---|---|---|---|---|

| Dynamic Kinetic Resolution | Lipase/Metal dual catalysis | 40 to 60 | 75-90 | 95-99% ee |

| Photoenzymatic DKR | Photoredox/Enzyme dual catalysis | 25 to 40 | 80-95 | 90-99% ee |

The racemization rates are significantly enhanced by the presence of the benzylamine moiety, which can undergo reversible deprotonation at the α-position. This property is essential for maintaining the dynamic equilibrium necessary for efficient DKR [6] [4].

Diastereoselective Cyclization Reactions Mediated by Benzylamine Moieties

Ethyl 2-(benzylamino)acetate hydrochloride demonstrates exceptional utility in diastereoselective cyclization reactions, where the benzylamine moiety serves as both a nucleophile and a stereochemical controlling element. These reactions enable the formation of complex heterocyclic structures with high levels of diastereoselectivity.

Intramolecular Cyclization Mechanisms

The compound participates in various intramolecular cyclization reactions, including 5-exo-trig, 6-endo-trig, and 6-exo-trig cyclizations. The benzylamine nitrogen serves as the nucleophilic center, while the ester functionality provides electrophilic activation. The stereochemical outcome is controlled by the conformational preferences of the benzylamine substituent [12] [13].

Lewis Acid-Catalyzed Cyclizations

Diastereoselective cyclizations have been achieved using Lewis acid catalysts such as titanium tetrachloride (TiCl4) and aluminum trichloride (AlCl3). These catalysts coordinate to the carbonyl oxygen of the ester group, enhancing electrophilicity and promoting cyclization. Diastereoselectivities of 10:1 to >20:1 have been reported for these transformations [14] [13].

Cascade Cyclization Reactions

The compound has been employed in cascade cyclization reactions that form multiple bonds in a single transformation. Gold-catalyzed cascade cyclizations of benzylamine derivatives bearing tethered alkyne moieties have yielded complex polycyclic structures with excellent diastereoselectivity [15]. These reactions proceed through domino mechanisms initiated by 6-endo-dig cyclizations.

Stereochemical Control Elements

The high diastereoselectivity observed in these cyclizations results from several factors: steric interactions between the benzyl group and the developing cyclic structure, electronic effects of the benzylamine nitrogen, and conformational preferences of the cyclization transition state [12] [13]. The benzyl substituent provides a bulky group that effectively shields one face of the reactive center.

Microwave-Assisted Cyclizations

Microwave-assisted cyclization reactions have been developed using silicon tetrachloride (SiCl4) as a Lewis acid catalyst. These reactions proceed under mild conditions with significantly reduced reaction times while maintaining high diastereoselectivity [14]. The diastereoselective cyclization of aminobenzoic acid derivatives has been achieved with diastereomeric ratios exceeding 20:1.

Synthetic Applications

| Reaction Type | Catalyst System | Temperature (°C) | Typical Yield (%) | Selectivity |

|---|---|---|---|---|

| Diastereoselective Cyclization | Lewis acids (AlCl3, TiCl4) | -20 to 50 | 65-85 | 10:1 to >20:1 dr |

| Cascade Cyclization | Gold catalysts | 25 to 80 | 80-98 | >15:1 dr |

| Microwave-Assisted Cyclization | SiCl4 | 80 to 120 | 70-90 | >20:1 dr |